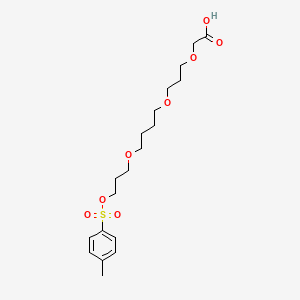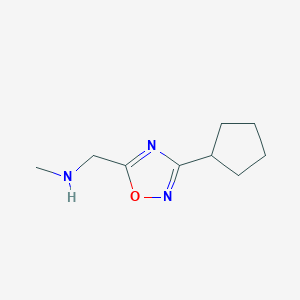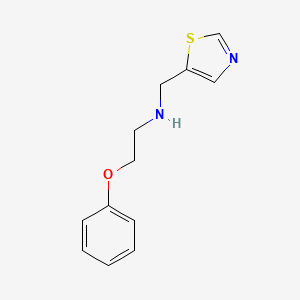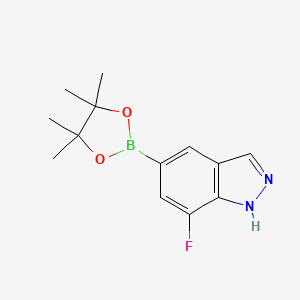![molecular formula C10H7BrN4 B14906238 1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
1-Bromoimidazo[1,2-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a bromine atom at the first position and an amine group at the fourth position of the imidazoquinoxaline ring system.
Preparation Methods
The synthesis of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst under visible light, leading to the formation of the desired imidazoquinoxaline structure . Industrial production methods may involve large-scale cyclization reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromoimidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form amine derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different isomeric products.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethoxyethane . Major products formed from these reactions include various substituted imidazoquinoxalines and their derivatives .
Scientific Research Applications
Medicinal Chemistry: It exhibits significant biological activity, including anticancer, antifungal, and neuroprotective properties
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Agriculture: It has shown potential as an antifungal agent against phytopathogenic fungi, making it a candidate for agricultural fungicides.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In medicinal applications, it may act as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-Bromoimidazo[1,2-a]quinoxalin-4-amine can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxaline: Another isomeric form with different biological activities and synthetic routes.
Imidazo[1,2-a]pyrazine: Exhibits similar pharmacological properties but differs in its chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrN4 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
1-bromoimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H7BrN4/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H,(H2,12,14) |
InChI Key |
TWIYYYJLUPKKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


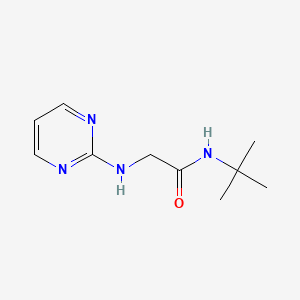
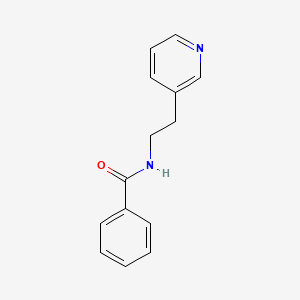

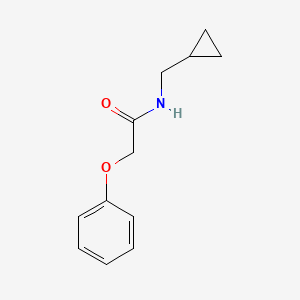

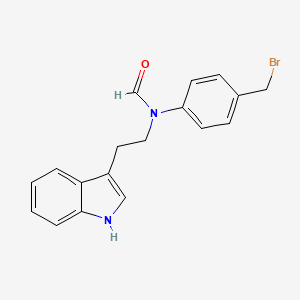
![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
